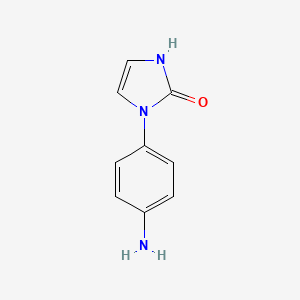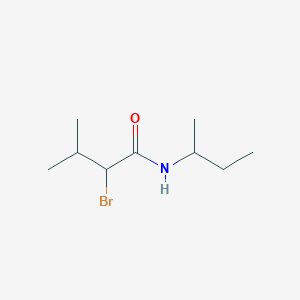![molecular formula C11H13FN2O B3199061 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide CAS No. 1016750-17-6](/img/structure/B3199061.png)
4-[(Cyclopropylamino)methyl]-3-fluorobenzamide
Vue d'ensemble
Description
“4-[(Cyclopropylamino)methyl]-3-fluorobenzamide” is a chemical compound with the CAS Number: 1016750-17-6 . It has a molecular weight of 208.24 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13FN2O/c12-10-5-7 (11 (13)15)1-2-8 (10)6-14-9-3-4-9/h1-2,5,9,14H,3-4,6H2, (H2,13,15) . This code represents the compound’s molecular structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
As mentioned earlier, “4-[(Cyclopropylamino)methyl]-3-fluorobenzamide” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Fluorescent Chemosensors
Research in the field of fluorescent chemosensors, such as those based on 4-methyl-2,6-diformylphenol (DFP), highlights the potential applications in detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors underline the importance of chemical modifications to enhance the detection capabilities of similar compounds (Roy, 2021).
Synthetic Methodologies
In synthetic chemistry, practical methodologies for creating intermediates like 2-Fluoro-4-bromobiphenyl showcase the advancements in the field. These methodologies are crucial for the manufacture of various pharmaceutical and chemical products, suggesting a relevance to synthesizing compounds like "4-[(Cyclopropylamino)methyl]-3-fluorobenzamide" for research or therapeutic purposes (Qiu et al., 2009).
Environmental Impact and Safety
The environmental persistence and effects of pharmaceuticals and personal care products, including the occurrence and toxicity of compounds like triclosan, highlight the need for assessing the environmental and health impacts of new chemical entities. Such studies are vital for understanding the broader implications of the use and disposal of chemicals like "4-[(Cyclopropylamino)methyl]-3-fluorobenzamide" (Bedoux et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(cyclopropylamino)methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-5-7(11(13)15)1-2-8(10)6-14-9-3-4-9/h1-2,5,9,14H,3-4,6H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQBIDRFQYKENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclopropylamino)methyl]-3-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B3198993.png)
![2-{[Methyl(phenyl)amino]methyl}aniline](/img/structure/B3198994.png)


![2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3199012.png)







![2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199084.png)
